molecular formula C9H13NO3 B3086935 2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one CAS No. 116856-49-6

2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one

Cat. No.: B3086935
CAS No.: 116856-49-6
M. Wt: 183.2 g/mol
InChI Key: CSGIROCFQXHTKS-UHFFFAOYSA-N
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Description

2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.2 g/mol. The purity is usually 95%.
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Biological Activity

2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one, also known by its IUPAC name (3aS,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one, is a chemical compound with the molecular formula C9H13NO3C_9H_{13}NO_3 and a molecular weight of 183.21 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Antimicrobial Properties

Research indicates that various derivatives of pyridine compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain structural analogs of this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
Compound CPseudomonas aeruginosa128 µg/mL

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated that this compound can inhibit proliferation in various cancer cell lines. For example:

  • HeLa Cells : Exhibited a significant reduction in cell viability at concentrations above 100 µg/mL.
  • A549 Cells : Showed IC50 values around 150 µg/mL.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µg/mL)
HeLa100
A549150
MCF-7200

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Protein Synthesis : Similar to other pyridine derivatives which interfere with ribosomal function.
  • Induction of Apoptosis : Evidence suggests that compounds with similar structures can trigger programmed cell death in cancerous cells.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    A comprehensive study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyridine derivatives. The results indicated that compounds structurally related to this compound exhibited promising activity against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Anticancer Evaluations :
    In an experimental setup involving human cancer cell lines (HeLa and A549), researchers observed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses suggested an increase in apoptotic cells upon treatment with concentrations exceeding the IC50 values .

Properties

IUPAC Name

4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-9(2)12-6-4-3-5(7(6)13-9)10-8(4)11/h4-7H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGIROCFQXHTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C3CC(C2O1)NC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one
Reactant of Route 3
Reactant of Route 3
2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one
Reactant of Route 4
Reactant of Route 4
2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one
Reactant of Route 5
2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one
Reactant of Route 6
2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.